molecular formula C5H11N B8021198 cis-2,4-Dimethyl-azetidine

cis-2,4-Dimethyl-azetidine

Cat. No. B8021198
M. Wt: 85.15 g/mol
InChI Key: YPIDADKMTAZBST-SYDPRGILSA-N
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Description

Cis-2,4-Dimethyl-azetidine is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-2,4-Dimethyl-azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2,4-Dimethyl-azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Piperidin-4-ones

    cis-2-(2-Bromo-1,1-dimethylethyl)azetidines were used to synthesize novel 5,5-dimethylpiperidin-4-ones through ring expansion–oxidation protocol. This process also yielded several 5,5-nor-dimethyl analogues of piperidin-4-ones and enabled both diastereoselective and enantioselective reductions of the carbonyl function in piperidin-4-ones (Mollet et al., 2013).

  • Formation of 1,3‐Thiazolidine‐dicarboxylates

    The reaction of various thioketones with cis- and trans-isomers of dimethyl 1-(4-methoxyphenyl)-aziridine-2,3-dicarboxylate in certain conditions led to the formation of spirocyclic cycloadducts and 1,3-thiazolidine-2,4-dicarboxylates. This process involved an isomerization of the intermediate azomethine ylide (Mlostoń et al., 2002).

  • Synthesis of cis-3,4-Disubstituted Piperidines

    The reactivity of 2-(2-mesyloxyethyl)azetidines was evaluated, leading to the stereoselective preparation of new azaheterocycles, including 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This synthesis serves as an alternative for preparing 3,4-disubstituted 5,5-dimethylpiperidines, offering easy access to 5,5-nor-dimethyl analogues valuable in medicinal chemistry (Mollet et al., 2011).

  • Synthesis of Stereodefined Piperidines

    cis-2-(2-Bromo-1,1-dimethylethyl)azetidines were used as building blocks for synthesizing stereodefined 4-bromo-, 4-fluoro-, 4-acetoxy-, and 4-hydroxypiperidines. This involved the formation of bicyclic azetidinium intermediates undergoing ring opening by various nucleophiles (Mollet et al., 2012).

  • Conversion of N-arylsulfonylaziridines to N-arylsulfonylazetidines

    The reaction of N-arylsulfonylaziridines with dimethyloxosulfonium methylide leads to azetidines stereospecifically, with the cis-aziridines yielding the trans-azetidines and vice versa. This reaction mechanism is based on an SN2-1,4-elimination mechanism (Nadir et al., 1989).

  • Lysergamides of Isomeric 2,4-Dimethylazetidines

    Lysergic acid amides were prepared from cis-2,4-dimethyl azetidine, leading to conformationally constrained analogues of LSD-25. Pharmacological evaluation of these compounds showed notable LSD-like behavioral activity, indicating potential in neuropsychopharmacology research (Nichols et al., 2002).

  • Modulators of the N-Methyl-D-Aspartate Receptor

    cis-Azetidine-2,4-dicarboxylic acid was found to be potent in potentiating glutamate, aspartate, or NMDA stimulated calcium uptake at the NMDA receptor, indicating its relevance in neuropharmacological studies (Kozikowski et al., 1990).

properties

IUPAC Name

(2S,4R)-2,4-dimethylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIDADKMTAZBST-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,4-Dimethyl-azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2,4-Dimethyl-azetidine
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cis-2,4-Dimethyl-azetidine
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cis-2,4-Dimethyl-azetidine
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cis-2,4-Dimethyl-azetidine
Reactant of Route 5
cis-2,4-Dimethyl-azetidine
Reactant of Route 6
cis-2,4-Dimethyl-azetidine

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